molecular formula C21H15ClN4O2S B11769761 3-((2-Chlorobenzyl)thio)-5-(4-nitrophenyl)-4-phenyl-4H-1,2,4-triazole

3-((2-Chlorobenzyl)thio)-5-(4-nitrophenyl)-4-phenyl-4H-1,2,4-triazole

Cat. No.: B11769761
M. Wt: 422.9 g/mol
InChI Key: TYWAMNKISIEYJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-((2-Chlorobenzyl)thio)-5-(4-nitrophenyl)-4-phenyl-4H-1,2,4-triazole is a complex organic compound that belongs to the class of 1,2,4-triazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((2-Chlorobenzyl)thio)-5-(4-nitrophenyl)-4-phenyl-4H-1,2,4-triazole typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 2-chlorobenzyl chloride with thiourea to form 2-chlorobenzylthiourea. This intermediate is then reacted with 4-nitrobenzaldehyde and phenylhydrazine in the presence of a suitable catalyst to form the desired triazole compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-((2-Chlorobenzyl)thio)-5-(4-nitrophenyl)-4-phenyl-4H-1,2,4-triazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed to reduce the nitro group to an amino group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzyl position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: The compound has shown promise as an antimicrobial and anticancer agent. Its triazole ring is known to interact with various biological targets, making it a potential candidate for drug development.

    Agriculture: The compound can be used as a fungicide or pesticide due to its ability to inhibit the growth of certain pathogens.

    Materials Science: The compound’s unique structure allows it to be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 3-((2-Chlorobenzyl)thio)-5-(4-nitrophenyl)-4-phenyl-4H-1,2,4-triazole involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity. For example, in antimicrobial applications, the compound may inhibit the synthesis of essential biomolecules in pathogens, leading to their death.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole: The parent compound of the triazole family, known for its antifungal properties.

    3-((2-Chlorobenzyl)thio)-4-phenyl-4H-1,2,4-triazole: A similar compound lacking the nitrophenyl group, which may have different biological activities.

    5-(4-Nitrophenyl)-4-phenyl-4H-1,2,4-triazole: A compound similar in structure but lacking the chlorobenzylthio group.

Uniqueness

3-((2-Chlorobenzyl)thio)-5-(4-nitrophenyl)-4-phenyl-4H-1,2,4-triazole is unique due to the presence of both the chlorobenzylthio and nitrophenyl groups, which contribute to its distinct chemical and biological properties. These functional groups allow for a wide range of chemical modifications and interactions with biological targets, making it a versatile compound for various applications.

Properties

Molecular Formula

C21H15ClN4O2S

Molecular Weight

422.9 g/mol

IUPAC Name

3-[(2-chlorophenyl)methylsulfanyl]-5-(4-nitrophenyl)-4-phenyl-1,2,4-triazole

InChI

InChI=1S/C21H15ClN4O2S/c22-19-9-5-4-6-16(19)14-29-21-24-23-20(25(21)17-7-2-1-3-8-17)15-10-12-18(13-11-15)26(27)28/h1-13H,14H2

InChI Key

TYWAMNKISIEYJA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=C2SCC3=CC=CC=C3Cl)C4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.